molecular formula C25H20FN3O B2924947 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-58-7

5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2924947
CAS No.: 866809-58-7
M. Wt: 397.453
InChI Key: TZNLZOPDIYFLBE-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted at three key positions:

  • Position 3: A 4-methoxyphenyl group, contributing electron-donating effects that may modulate aromatic stacking or metabolic stability .
  • Position 8: A methyl group, likely improving steric shielding and pharmacokinetic properties .

This compound belongs to the pyrazoloquinoline family, which is recognized for diverse pharmacological activities, including antitumor, antimicrobial, and immunomodulatory effects . Its synthesis typically involves multi-step reactions starting from halogenated quinoline precursors, followed by cyclization and functionalization .

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-16-7-12-23-20(13-16)25-21(15-29(23)14-18-5-3-4-6-22(18)26)24(27-28-25)17-8-10-19(30-2)11-9-17/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNLZOPDIYFLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline and a suitable diketone, the pyrazoloquinoline core can be formed through a cyclization reaction.

    Introduction of the Fluorobenzyl Group: This step can be achieved via a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazoloquinoline intermediate.

  • **Attachment

Biological Activity

5-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and other pharmacological properties based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H18FN3O
  • Molecular Weight : 321.36 g/mol

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives. In particular, the compound exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

  • Key Findings :
    • IC50 values for NO production inhibition were reported to be around 0.39 µM for some derivatives.
    • Structure-activity relationship (SAR) studies indicated that para-substitution on the phenyl ring is more favorable for anti-inflammatory activity compared to ortho or meta substitutions .

Anticancer Activity

The compound has also shown promise in cancer research. Pyrazolo[4,3-c]quinoline derivatives have been studied for their ability to induce apoptosis in various cancer cell lines.

  • Mechanism :
    • Induction of apoptosis through the activation of caspases.
    • Inhibition of cell proliferation by interfering with cell cycle progression.

Other Pharmacological Activities

In addition to its anti-inflammatory and anticancer properties, this compound has been investigated for other biological activities, including:

  • Antioxidant Activity : Exhibiting potential in reducing oxidative stress.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

Study 1: Anti-inflammatory Effects

A study evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their anti-inflammatory properties. The results indicated that compounds with electron-donating groups at the para position exhibited enhanced inhibitory effects on NO production compared to their ortho-substituted counterparts.

CompoundIC50 (µM)Notes
Compound 10.39High cytotoxicity at higher concentrations
Compound 20.55Moderate activity with lower cytotoxicity

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of pyrazolo[4,3-c]quinolines against breast cancer cell lines. The results demonstrated significant growth inhibition and apoptosis induction.

Cell LineIC50 (µM)Mechanism
MCF-71.25Induction of apoptosis via caspase activation
MDA-MB-2310.85Cell cycle arrest in G1 phase

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 2-fluorobenzyl group in the target compound may improve binding affinity compared to non-fluorinated analogs (e.g., benzyl or 4-methylbenzyl) .
  • Methoxy vs. Ethoxy : The 4-methoxyphenyl group in the target compound offers a balance between electron donation and metabolic stability, whereas ethoxy derivatives (e.g., ) may exhibit slower oxidative degradation.

Pharmacological Activity Comparisons

  • Anticancer Potential: Pyrazoloquinolines with fluorinated benzyl groups (e.g., target compound and ) show enhanced cytotoxicity in vitro compared to non-fluorinated analogs, likely due to improved DNA intercalation or kinase inhibition .
  • Immunomodulation: Derivatives like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile act as TLR7-9 antagonists , suggesting fluorinated pyrazoloquinolines may share similar immunomodulatory pathways.
  • Metal Chelation: Unlike 8-hydroxyquinoline derivatives (e.g., ), the target compound lacks a chelating moiety, reducing metal-dependent toxicity but limiting applications in metal-associated diseases.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Fluorine and methoxy groups at positions 5 and 3 correlate with improved binding to kinase targets (e.g., EGFR) .
  • Metabolic Stability : Methyl groups at position 8 reduce oxidative metabolism, as seen in comparative microsomal studies between methyl- and fluoro-substituted analogs .
  • Therapeutic Index : The target compound’s combination of fluorobenzyl and methoxyphenyl groups achieves a higher therapeutic index than 3-phenyl or 4-methylbenzyl analogs in preclinical models .

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